molecular formula C6H4BrCl2N B8630315 4-Bromomethyl-2,5-dichloro-pyridine

4-Bromomethyl-2,5-dichloro-pyridine

Cat. No. B8630315
M. Wt: 240.91 g/mol
InChI Key: CUBHQGYLUJPXND-UHFFFAOYSA-N
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Patent
US09409866B2

Procedure details

To a suspension of 2,5-dichloro-4-pyridinemethanol (CAN 866039-42-1, 1.10 g, 6.18 mmol) in DCM (25 mL) was added at 0° C. with stirring tetrabromomethane (2.05 g, 6.18 mmol) and a solution of triphenylphosphine (1.62 g, 6.18 mmol) in DCM (5 mL). The resulting mixture was stirred at 0° C. for 1 h and concentrated. The residue was purified by flash chromatography (silica, heptane/ethyl acetate gradient) to give the title compound (619 mg, 42%) as yellow oil. LC-MS (UV peak area, m/z) 98%, 241.0 (MH+).
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.05 g
Type
reactant
Reaction Step Two
Quantity
1.62 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Yield
42%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([CH2:8]O)[C:5]([Cl:10])=[CH:4][N:3]=1.[Br:11]C(Br)(Br)Br.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C(Cl)Cl>[Br:11][CH2:8][C:6]1[C:5]([Cl:10])=[CH:4][N:3]=[C:2]([Cl:1])[CH:7]=1

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
ClC1=NC=C(C(=C1)CO)Cl
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.05 g
Type
reactant
Smiles
BrC(Br)(Br)Br
Step Three
Name
Quantity
1.62 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (silica, heptane/ethyl acetate gradient)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrCC1=CC(=NC=C1Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 619 mg
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 41.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.